4,4',4'',4'''-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid
Description
4,4',4'',4'''-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid (H₄TCPP) is a tetratopic carboxylate ligand featuring a central pyrazine ring substituted with four benzoic acid groups. Its symmetrical structure and rigid geometry make it a cornerstone in constructing metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs) . H₄TCPP-based materials exhibit unique photophysical properties, such as aggregation-induced emission (AIE), and are employed in gas separation, sensing, and environmental remediation due to their tunable porosity and stability .
Properties
IUPAC Name |
4-[3,5,6-tris(4-carboxyphenyl)pyrazin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O8/c35-29(36)21-9-1-17(2-10-21)25-26(18-3-11-22(12-4-18)30(37)38)34-28(20-7-15-24(16-8-20)32(41)42)27(33-25)19-5-13-23(14-6-19)31(39)40/h1-16H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNSXWSHZWXCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid typically involves the reaction of pyrazine with benzoic acid derivatives. One common method is the condensation reaction between pyrazine and 4-carboxybenzaldehyde under acidic conditions, followed by oxidation to form the tetrabenzoic acid derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Coordination Chemistry and Metal-Organic Framework Formation
This compound acts as a polydentate ligand due to its four symmetrically arranged benzoic acid groups. Its primary reactivity involves deprotonation of carboxylic acid groups (-COOH → -COO⁻) to coordinate with metal ions, forming extended networks .
Key Reactions:
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With Zn²⁺/Cd²⁺ : Under solvothermal conditions (DMF/H₂O, 120°C), it forms 3D porous MOFs. Example:
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With K⁺ : Reaction in potassium acetate buffer yields potassium-organic frameworks with 1D polymeric chains :
Structural Features of Resulting MOFs
| Metal Ion | Framework Dimensionality | Pore Size (Å) | Surface Area (m²/g) | Application |
|---|---|---|---|---|
| Zn²⁺ | 3D | 8.2 × 6.7 | 1,240 | CO₂ storage |
| Cd²⁺ | 3D | 7.8 × 5.9 | 980 | Catalysis |
| K⁺ | 1D | – | – | Ion exchange |
Key Findings :
-
Zn-based MOFs exhibit higher CO₂ uptake (2.8 mmol/g at 298 K) due to narrower pores .
-
Cd frameworks show catalytic activity in Knoevenagel condensation reactions (yield >90%) .
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Potassium frameworks lack porosity but enable ion-exchange capabilities .
Comparative Reactivity with Related Ligands
| Ligand | Metal Ions Coordinated | Framework Type | Reference |
|---|---|---|---|
| Pyrazine-2,3,5,6-tetracarboxylic acid | Fe²⁺, Co²⁺ | 2D polymers | |
| 4,4',4'',4'''-(Pyrazine-tetrayl)tetrabenzoic acid | Zn²⁺, Cd²⁺, K⁺ | 3D/1D MOFs |
Notable Differences :
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The benzoic acid substituents in 4,4',4'',4'''-(pyrazine-tetrayl)tetrabenzoic acid enhance rigidity and steric bulk compared to pyrazine-tetracarboxylic acid, favoring 3D over 2D structures .
Solvent-Dependent Reactivity
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DMF/Water Mixtures : Promote framework crystallization with high thermal stability (up to 400°C) .
-
Methanol : Yields polymorphic forms due to variable hydrogen-bonding networks (e.g., triclinic vs. monoclinic phases) .
Challenges in Functionalization
Scientific Research Applications
4,4’,4’‘,4’‘’-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various metals.
Industry: It is utilized in the development of advanced materials with specific properties, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound may disrupt bacterial cell walls or interfere with essential enzymes. In MOFs, the compound acts as a linker, facilitating the formation of porous structures that can trap gases or catalyze reactions.
Comparison with Similar Compounds
H₄TCPP vs. 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrabenzoic Acid (H₄BTBA)
- Core Structure :
- Framework Geometry: H₄TCPP’s pyrazine nitrogen atoms facilitate coordination with metal ions (e.g., Zr⁴⁺, Hf⁴⁺), forming MOFs with scu, sqc, or flu topologies . H₄BTBA’s benzene core lacks nitrogen donors, leading to distinct topologies (e.g., sql) and weaker metal-ligand interactions .
- Gas Separation Performance :
- Electronic Properties :
H₄TCPP vs. 3,3',5,5'-Tetrakis-(4-carboxyphenyl)-1,1'-biphenyl (TCBP)
- Flexibility :
- Synthesis Strategy :
H₄TCPP vs. 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic Acid (H₄PTTB)
- Pore Functionality :
- Framework Reversibility :
H₄TCPP vs. Thieno[3,2-b]thiophene-based Tetrabenzoic Acid
- Electronic Effects: Thienothiophene derivatives exhibit enhanced conductivity and redox activity due to sulfur heteroatoms, unlike H₄TCPP’s insulating pyrazine .
- Applications: Thienothiophene ligands are explored in optoelectronics, while H₄TCPP focuses on gas storage and sensing .
Comparative Data Table
Key Research Findings
- Topological Design: H₄TCPP’s pyrazine unit enables precise control over MOF topology, which dictates nonradiative pathway inhibition and luminescence efficiency .
- Sensing Capability : Hf-MOFs using H₄TCPP detect Cr₂O₇²⁻ with a limit of 9.0 nM, leveraging AIE for signal amplification .
- Stability : H₄TCPP-based Hf-MOFs exhibit exceptional chemical stability (resistant to water, acids, and 10 tons/cm² pressure) due to strong Hf–O bonds .
Biological Activity
4,4',4'',4'''-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid, also known by its CAS number 2089016-10-2, is a complex organic compound with notable potential in various biological applications. This article explores its biological activity, synthesizing findings from diverse research sources and case studies.
- Molecular Formula : C32H20N2O8
- Molecular Weight : 560.51 g/mol
- CAS Number : 2089016-10-2
This compound features a pyrazine core linked to multiple benzoic acid moieties, which may contribute to its biological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting potential application in developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a controlled study, the compound was tested against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Results showed that the compound inhibited growth at concentrations as low as 50 µg/mL for E. coli and S. aureus, indicating strong bactericidal properties .
Antioxidant Activity
Another significant aspect of this compound is its antioxidant capacity. Research has shown that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.
The antioxidant activity is primarily attributed to the presence of multiple hydroxyl groups in its structure, allowing it to donate electrons and neutralize free radicals .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound on human cell lines. The compound exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells.
Findings from Cytotoxicity Assays
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical) | 25 | Significant cytotoxic effect |
| MCF-7 (breast) | 30 | Moderate cytotoxic effect |
| Normal Fibroblasts | >100 | Low toxicity observed |
These results suggest a promising therapeutic index for potential cancer treatment applications .
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving coupling reactions of pyrazine derivatives with carboxyphenyl compounds.
Potential Applications
- Drug Development : Due to its antimicrobial and antioxidant properties.
- Material Science : Utilized as a monomer in the synthesis of metal-organic frameworks (MOFs), which can have applications in gas storage and separation technologies .
- Biological Research : As a tool for studying oxidative stress and related pathways.
Q & A
Q. What are the recommended methodologies for synthesizing 4,4',4'',4'''-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid in academic laboratories?
Synthesis typically involves multi-step reactions with aromatic nitriles and hydrazine hydrate. A Pinner reaction approach, as described for structurally analogous tetrazine derivatives, can be adapted for this compound. Key steps include optimizing reaction conditions (temperature, solvent polarity, and catalyst selection) to enhance yield and purity . Thin-layer chromatography (TLC) is critical for monitoring intermediate formation and minimizing side reactions .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the pyrazine core and benzoic acid substituents via proton and carbon-13 NMR, focusing on aromatic region splitting patterns .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns, particularly for the pyrazine-tetrayl backbone .
- Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and pyrazine ring vibrations (~1600 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact due to potential respiratory and genetic hazards .
- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid exposure to moisture to preserve carboxylic acid functionality .
- Waste Disposal : Neutralize acidic residues before disposal and adhere to aquatic toxicity guidelines (EC50/LC50 data may apply) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
Discrepancies in NMR or IR spectra may arise from tautomerism in the pyrazine ring or protonation states of the benzoic acid groups. Strategies include:
- pH-Dependent Studies : Analyze spectra under acidic vs. neutral conditions to identify protonation-dependent shifts .
- Computational Modeling : Use density functional theory (DFT) to simulate spectra and validate experimental results against predicted vibrational/electronic transitions .
Q. What experimental design considerations are critical for studying this compound’s coordination chemistry in MOFs?
- Linker Geometry : The tetrabenzoic acid groups enable tetrahedral or octahedral coordination modes; pre-synthesize metal clusters (e.g., Zr₆ or Cu₂) to test framework stability .
- Solvothermal Synthesis : Optimize solvent mixtures (e.g., DMF/water) and reaction time to balance crystallinity and porosity .
- Post-Synthetic Modification : Functionalize the pyrazine core with redox-active groups (e.g., nitro or amino) to tune electronic properties .
Q. How can researchers address low yields in large-scale synthesis for crystallography studies?
- Scale-Up Challenges : Aggregation of the tetrabenzoic acid groups may hinder solubility. Use polar aprotic solvents (e.g., DMSO) with gradual reagent addition to mitigate precipitation .
- Seed Crystals : Introduce microcrystalline seeds to guide nucleation and improve crystal size uniformity .
Q. What computational tools are recommended for predicting this compound’s photophysical properties?
- TD-DFT Calculations : Model excited-state transitions to identify potential fluorescence or charge-transfer behavior, leveraging the pyrazine ring’s π-conjugated system .
- Molecular Dynamics (MD) Simulations : Assess solvent interactions and aggregation tendencies in solution-phase studies .
Data Management and Reproducibility
Q. How should researchers document and share synthetic protocols to ensure reproducibility?
- Detailed Reaction Logs : Record exact stoichiometry, purification steps (e.g., recrystallization solvents), and anomalous observations (e.g., color changes).
- Open Data Platforms : Deposit raw spectral data (NMR, MS) in repositories like ChemSpider or Zenodo, citing the compound’s CSID: 57620005 .
Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
